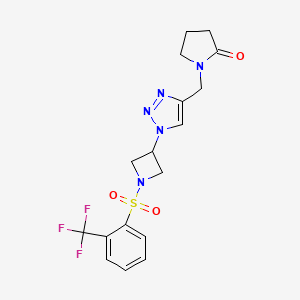
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H18F3N5O3S and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
The triazole ring, a core component of the compound, is a versatile element in medicinal chemistry. It mimics the peptide bond and can improve the pharmacokinetic properties of drugs . Triazoles have been incorporated into a variety of drugs due to their stability and ability to engage in hydrogen bonding, which is crucial for binding to biological targets .
Antimicrobial Agents: The triazole ring system is found in many antimicrobial agents. Its incorporation into new compounds can lead to the development of novel antibiotics and antifungal medications, addressing the growing concern of antimicrobial resistance .
Anticancer Agents: The structural motif of triazoles has been explored for its potential in anticancer therapy. Compounds with this motif have shown promise in inhibiting the growth of cancer cells .
Agricultural Chemistry
In agriculture, the trifluoromethyl group is often used to enhance the biological activity of pesticides and herbicides. The presence of this group in the compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles .
Pest Control: The compound’s potential for modification could lead to the creation of new molecules that control pests more effectively, contributing to increased crop yields and food security.
Material Science
The trifluoromethylphenylsulfonyl group can act as an electron-withdrawing group. This property is valuable in the development of materials for electronics, such as semiconductors or conductive polymers .
Electronics: The compound could be used to modify the electronic properties of materials, potentially leading to advancements in the manufacturing of electronic devices.
Chemical Synthesis
The azetidine and pyrrolidinone rings are known for their reactivity, which makes them useful intermediates in organic synthesis .
Synthetic Intermediates: The compound could serve as a precursor for the synthesis of a wide range of heterocyclic compounds, which are valuable in various chemical industries.
Bioconjugation and Diagnostic Agents
The compound’s structure allows for bioconjugation, which is the process of attaching a drug or other molecule to a biological molecule, such as a protein or antibody .
Targeted Drug Delivery: By attaching to specific biological targets, the compound could be used to develop new drug delivery systems that increase the efficacy and reduce the side effects of therapeutic agents.
Supramolecular Chemistry
The ability of the triazole ring to engage in hydrogen bonding makes it a key component in the design of supramolecular structures .
properties
IUPAC Name |
1-[[1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3S/c18-17(19,20)14-4-1-2-5-15(14)29(27,28)24-10-13(11-24)25-9-12(21-22-25)8-23-7-3-6-16(23)26/h1-2,4-5,9,13H,3,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZWAQIWKMCQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)
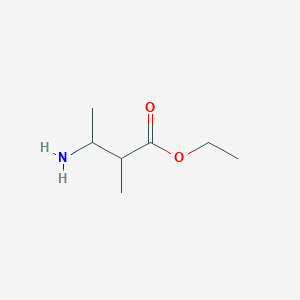

![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)
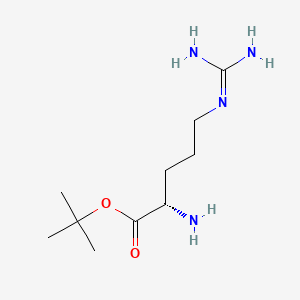
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
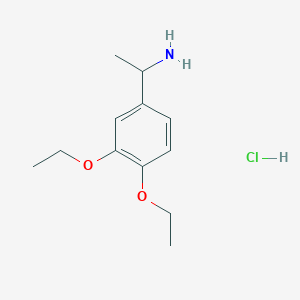
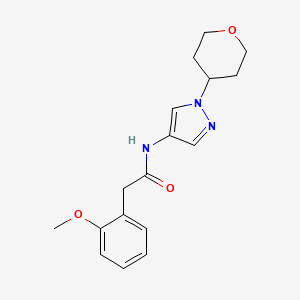
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)
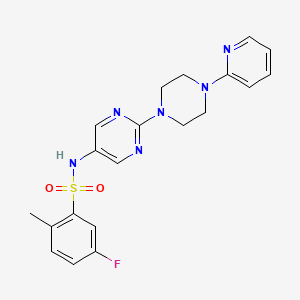

![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)